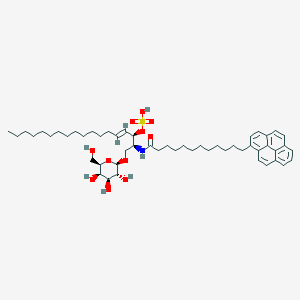
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinonitrile derivatives are a class of compounds with varied applications in materials science, pharmaceuticals, and organic chemistry. These compounds are known for their unique electronic properties, which make them suitable for use in a wide range of chemical reactions and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves routes that allow for the introduction of functional groups at specific positions on the nicotinonitrile backbone. For example, Ahipa et al. (2014) detailed the synthesis of a luminescent nicotinonitrile derivative, which was achieved through a straightforward synthetic route, yielding the compound with good purity and in high yield (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Derivatives
- A study by Ismail and Boykin (2004) outlines the synthesis of deuterium-labelled nicotinamidines, starting from nicotinonitrile derivatives. This process involves bis-O-acetoxy-amidoxime and hydrogenation steps, which are crucial in the synthesis of several molecular derivatives (Ismail & Boykin, 2004).
Antiprotozoal Activity
- Another significant application is in antiprotozoal activity, as explored in research by Ismail et al. (2003). This study synthesizes diamidines from nicotinonitrile derivatives and evaluates their in vitro activity against protozoal infections (Ismail et al., 2003).
Crystal Structure Analysis
- Yang et al. (2011) conducted a study focusing on the crystal structure of a novel cyanopyridine derivative. This research highlights the significance of nicotinonitrile derivatives in understanding and exploring crystal structures of complex molecules (Yang et al., 2011).
Pharmacological Properties
- Al-Hazmy et al. (2022) investigated the chemosensing properties of coumarin derivatives formed using nicotinonitrile. This research suggests potential pharmacological applications, including antimicrobial and anti-inflammatory activities (Al-Hazmy et al., 2022).
Antimicrobial Agents
- Patel et al. (2014) developed benzonitrile/nicotinonitrile-based s-triazines as potential antimycobacterial agents. This showcases the application of nicotinonitrile in developing new agents for combating microbial infections (Patel et al., 2014).
Antimicrobial Activity
- Guna et al. (2015) synthesized nicotinonitrile derivatives and assessed their antimicrobial activity against various bacteria and fungi, further emphasizing the compound's potential in antimicrobial research (Guna et al., 2015).
Corrosion Inhibition
- Singh et al. (2016) explored the use of nicotinonitrile derivatives as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications (Singh et al., 2016).
Eigenschaften
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCSAVVWNUZOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350131 |
Source


|
| Record name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
CAS RN |
116548-08-4 |
Source


|
| Record name | 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116548-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)










